molecular formula C10H12O3 B1329363 2',4'-Dimethoxyacetophenone CAS No. 829-20-9

2',4'-Dimethoxyacetophenone

Cat. No.: B1329363
CAS No.: 829-20-9
M. Wt: 180.20 g/mol
InChI Key: VQTDPCRSXHFMOL-UHFFFAOYSA-N
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Description

2',4'-Dimethoxyacetophenone (CAS: 829-20-9) is an aromatic ketone with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is characterized by two methoxy groups at the 2' and 4' positions of the acetophenone backbone. This compound is widely used in organic synthesis, particularly in halogenation reactions and as a precursor for bioactive chalcone derivatives . Its physical properties include a melting point of 37–40°C and a boiling point of 288°C .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQTDPCRSXHFMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID70232073
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Molecular Weight

180.20 g/mol
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CAS No.

829-20-9
Record name 2′,4′-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethanone
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Record name 2',4'-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-DIMETHOXYPHENYL)ETHANONE
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Preparation Methods

The synthesis of 2’,4’-Dimethoxyacetophenone can be achieved through various methods. One common synthetic route involves the use of 1,3-dimethoxybenzene as a starting material. The process includes the addition of a solvent and a Lewis acid, followed by the dropwise addition of acetonitrile. Dry hydrogen chloride gas is then introduced, and the resulting solid material is filtered and hydrolyzed to obtain the target product . This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

2’,4’-Dimethoxyacetophenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2',4'-Dimethoxyacetophenone serves as an important synthetic intermediate in the development of pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in cancer treatment and as antibacterial agents.

Synthesis of Chalcones

One of the primary applications of this compound is in the synthesis of chalcones, which are compounds known for their biological activities, including anticancer and anti-inflammatory properties. The condensation reaction between this compound and various aldehydes leads to the formation of chalcone derivatives. For example, a study reported that the compound can be reacted with phenyl aldehyde to produce an androgen receptor translocation inhibitor, showcasing its potential in treating hormone-related cancers .

Antileukemic Activity

Recent research has demonstrated that this compound exhibits significant antileukemic properties. A study highlighted its effectiveness against several human acute leukemia cell lines, showing potent inhibition of key enzymes such as aldose reductase and collagenase. The compound's ability to induce apoptosis in leukemic cells suggests its potential as a therapeutic agent in leukemia treatment .

Organic Synthesis

In addition to its medicinal applications, this compound is utilized as a building block in organic synthesis.

Preparation Methods

The synthesis of this compound can be achieved through several methods, including the use of Lewis acids and acetonitrile as solvents. A notable preparation method involves reacting 1,3-dimethoxybenzene with acetonitrile under specific conditions to yield high purity .

Industrial Applications

The compound also finds applications in the industrial sector, particularly in the production of dyes and fragrances.

Dyes and Pigments

Due to its chemical structure, this compound can be used to create various dyes and pigments that are essential in textile and cosmetic industries. Its derivatives often exhibit vibrant colors and stability under light exposure, making them suitable for commercial applications .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistrySynthesis of chalcones
Antileukemic activity
Organic SynthesisBuilding block for organic compounds
Industrial ApplicationsProduction of dyes and pigments

Case Study 1: Antileukemic Properties

A detailed study assessed the inhibitory effects of this compound on various leukemic cell lines using MTT assays. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an anticancer agent .

Case Study 2: Synthesis of Chalcones

Another research project focused on synthesizing chalcone derivatives from this compound through condensation reactions with different aldehydes. The synthesized compounds were evaluated for their biological activities, revealing promising results against cancer cell lines .

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxyacetophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

3',4'-Dimethoxyacetophenone

  • Structure : Methoxy groups at positions 3' and 4'.
  • Reactivity: Exhibits distinct regioselectivity in halogenation. For example, with 1.1 equivalents of NBS, it forms α-bromoketone and α,α-dibromo derivatives, whereas 2',4'-dimethoxyacetophenone under similar conditions produces iodinated products (e.g., α-iodoketone 15) and halogenated aromatic derivatives .
  • Applications : Used in enzymatic studies, such as asymmetric hydrogen transfer bioreductions .

3',5'-Dimethoxyacetophenone

  • Structure : Methoxy groups at positions 3' and 5'.
  • Bioactivity: Identified in bioactive plant extracts (e.g., Dendrobium amoenum) at 3.36% content .
  • Thermal Stability : Detected in pyrolyzed teak wood, indicating stability under high temperatures .

2',6'-Dimethoxyacetophenone

  • Structure : Methoxy groups at positions 2' and 6'.
  • Reactivity: Similar to this compound in halogenation but forms dichlorinated derivatives (e.g., 21) with NCS .
  • Synthetic Utility: Used in methylation reactions to produce intermediates like 2'-hydroxy-4',6'-dimethoxyacetophenone .

4'-Methoxyacetophenone

  • Structure : Single methoxy group at position 4'.
  • Reactivity: Undergoes chlorination with NCS to form monochloro derivatives, contrasting with the dihalogenation observed in dimethoxy analogues .
  • Thermochemical Data : Well-characterized reaction thermochemistry, aiding in industrial process optimization .

2'-Hydroxy-4',6'-Dimethoxyacetophenone (Xanthoxylin)

  • Structure : Hydroxy group at position 2' and methoxy groups at 4' and 6'.
  • Physical Properties: Higher melting point (75–77°C) compared to this compound due to hydrogen bonding from the hydroxyl group .
  • Applications : Used in nectar studies and as a reference compound in analytical chemistry .

Comparative Data Table

Compound Methoxy Positions Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications References
This compound 2', 4' 180.20 37–40 Halogenation precursor; anti-endothelial agents
3',4'-Dimethoxyacetophenone 3', 4' 180.20 N/A Enzymatic bioreductions; halogenation studies
3',5'-Dimethoxyacetophenone 3', 5' 180.20 N/A Bioactive extracts; pyrolysis byproduct
2',6'-Dimethoxyacetophenone 2', 6' 180.20 N/A Dichlorinated derivatives synthesis
4'-Methoxyacetophenone 4' 150.17 N/A Monochlorination studies
Xanthoxylin 2'-OH, 4',6'-OMe 196.20 75–77 Analytical standards; nectar chemistry

Key Research Findings

  • Reactivity Differences: The position of methoxy groups significantly impacts halogenation pathways. For instance, this compound forms iodinated aromatic products, while 3',4'-dimethoxyacetophenone favors α-halogenation .
  • Contradictions in Literature: 3',5'-Dimethoxyacetophenone is reported in bioactive extracts but lacks explicit pharmacological data in some databases .

Biological Activity

2',4'-Dimethoxyacetophenone (DMAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

  • Chemical Formula : C10_{10}H12_{12}O3_3
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 829-20-9

Anticancer Properties

Recent studies have demonstrated the potential of DMAP and its derivatives as anticancer agents. A notable study investigated the effects of 2'-Hydroxy-4',5'-dimethoxyacetophenone , a derivative of DMAP, on various leukemic cell lines. The results indicated that this compound exhibited significant inhibitory effects on aldose reductase and collagenase enzymes, which are implicated in cancer progression. The MTT assay revealed strong anti-leukemic activity against human acute leukemia cells (e.g., HL-60, MOLT-3), while showing low toxicity to normal human endothelial cells (HUVEC) at tested concentrations .

Antioxidant Activity

The DPPH free radical scavenging assay highlighted the antioxidant properties of DMAP derivatives. The IC50_{50} value for 2'-Hydroxy-4',5'-dimethoxyacetophenone was found to be 157 µg/mL, comparable to standard antioxidants like BHT (Butylated Hydroxytoluene). This suggests that DMAP can mitigate oxidative stress, which is a contributing factor in various diseases including cancer and diabetes .

Anti-inflammatory Effects

DMAP has also been evaluated for its anti-inflammatory properties. Research involving the synthesis of chalcone derivatives from DMAP showed promising results in inhibiting lipoxygenase (LOX), an enzyme involved in inflammatory processes. These derivatives were tested against both Gram-positive and Gram-negative bacteria, indicating potential antibacterial activities as well .

The biological activities of DMAP can be attributed to several mechanisms:

  • Enzyme Inhibition : DMAP acts as an inhibitor for enzymes such as aldose reductase and collagenase, which play roles in cancer metastasis and diabetic complications.
  • Radical Scavenging : The ability to scavenge free radicals contributes to its antioxidant capacity, reducing cellular damage.
  • Cell Cycle Arrest : Some studies suggest that DMAP may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Data Table: Summary of Biological Activities

Activity TypeCompoundAssay TypeResult
Anticancer2'-Hydroxy-4',5'-dimethoxyacetophenoneMTT AssayStrong anti-leukemic activity against HL-60 and MOLT-3
Antioxidant2'-Hydroxy-4',5'-dimethoxyacetophenoneDPPH ScavengingIC50_{50} = 157 µg/mL
Anti-inflammatoryChalcone derivatives from DMAPLOX InhibitionSignificant inhibition
AntibacterialChalcone derivatives from DMAPMIC AssayEffective against Gram-positive/negative bacteria

Case Studies

  • Study on Leukemia : A comprehensive study evaluated the anti-leukemic effects of DMAP derivatives using various human leukemia cell lines. The findings indicated that these compounds effectively inhibited cell growth while sparing normal cells, highlighting their therapeutic potential in oncology .
  • Antioxidant Efficacy : Another research effort focused on the antioxidant properties of DMAP derivatives through DPPH assays, demonstrating their capacity to neutralize free radicals effectively .
  • Chalcone Synthesis and Evaluation : The synthesis of chalcone derivatives from DMAP was explored for their biological activities, revealing promising anti-inflammatory and antibacterial effects through various assays .

Q & A

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (experimental: 1.066), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular Dynamics Simulations : Simulate binding to antioxidant enzymes (e.g., SOD) to identify key interactions for mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',4'-Dimethoxyacetophenone
Reactant of Route 2
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2',4'-Dimethoxyacetophenone

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